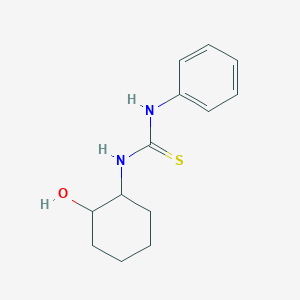![molecular formula C19H26Cl3N3O3S B11989056 Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a unique structure that includes a trichloromethyl group, an octanoylamino group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting trichloromethyl compounds with appropriate amines under controlled conditions.
Introduction of the Octanoylamino Group: The next step involves the introduction of the octanoylamino group. This is usually done by reacting the intermediate with octanoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. This might include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The octanoylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[({[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(4-fluorobenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
Uniqueness
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the octanoylamino group, which imparts distinct lipophilic properties. This makes it more effective in penetrating lipid membranes, potentially enhancing its biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H26Cl3N3O3S |
|---|---|
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
methyl 2-[[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H26Cl3N3O3S/c1-3-4-5-6-7-12-15(26)24-17(19(20,21)22)25-18(29)23-14-11-9-8-10-13(14)16(27)28-2/h8-11,17H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29) |
Clave InChI |
UHQLHGAVQFLSDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)



![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)

![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)

![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)
